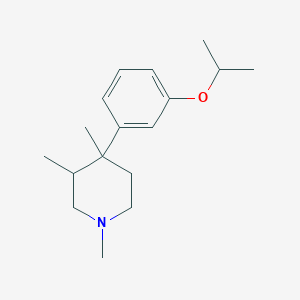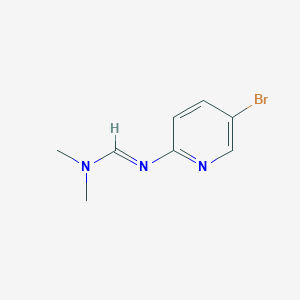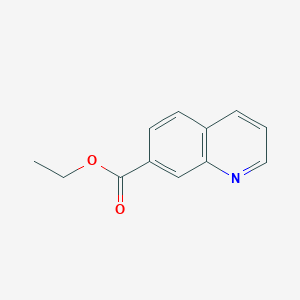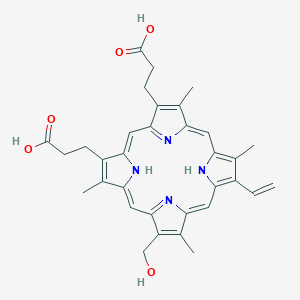
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate, also known as CPP or EtCPP, is a chemical compound that has been used in scientific research for many years. CPP is a piperidine derivative that is structurally similar to phencyclidine (PCP) and has similar pharmacological properties. CPP has been used to study the mechanisms of action of PCP and other dissociative anesthetics.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is similar to that of PCP. Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate acts as a non-competitive antagonist of NMDA receptors in the brain. This means that it binds to the receptor in a way that prevents the receptor from functioning properly. NMDA receptors are important for learning and memory and are involved in the development of addiction and other neurological disorders. By blocking NMDA receptors, Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate can help researchers better understand the role of these receptors in the brain.
Biochemical and Physiological Effects:
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has a number of biochemical and physiological effects. In addition to blocking NMDA receptors, Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has been shown to increase the release of dopamine and serotonin in the brain. This can lead to changes in mood and behavior. Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has also been shown to have analgesic properties, meaning that it can reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate in lab experiments is that it is a relatively inexpensive and easy-to-use compound. Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is also readily available from chemical suppliers. However, there are also some limitations to using Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate. For example, Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has a relatively short half-life in the body, meaning that its effects may not be long-lasting. Additionally, Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate can be toxic at high doses, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions for research involving Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate. One area of interest is the use of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate in the treatment of addiction and other neurological disorders. Additionally, researchers may continue to investigate the mechanisms of action of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate and other NMDA receptor antagonists. Finally, there may be opportunities to develop new compounds based on Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate that have improved pharmacological properties.
Méthodes De Synthèse
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(3-chloropropyl)piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction yields Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate as a white crystalline solid. Other methods involve the reaction of piperidine with chloropropyl or chloroethyl chloroformate in the presence of a base.
Applications De Recherche Scientifique
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has been used in a variety of scientific research applications. One of the most common uses of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is in the study of the mechanisms of action of dissociative anesthetics such as PCP. Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has been shown to have similar pharmacological properties to PCP, including the ability to block NMDA receptors in the brain. This makes Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate a valuable tool for studying the effects of NMDA receptor antagonists on the brain.
Propriétés
IUPAC Name |
ethyl 1-(3-chloropropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUYPBWVXYNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)








